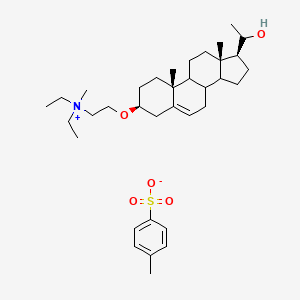

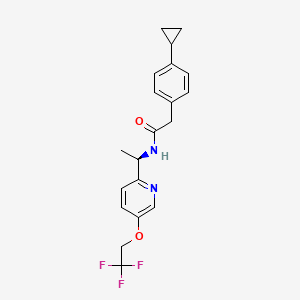

![molecular formula C14H17N5O2S B611578 N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea CAS No. 1426152-53-5](/img/structure/B611578.png)

N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea

Overview

Description

N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea (BTPU) is a novel compound with a wide range of applications in scientific research. It is a member of the benzothiadiazole family of compounds and has been found to possess a variety of biological activities. This compound has been used in both in vivo and in vitro experiments to study the effects of drugs on the body and to investigate the mechanism of action of various drugs.

Scientific Research Applications

Protein Arginine Methyltransferase 3 (PRMT3) Inhibition

UNC2327 is an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3), with an IC50 of 230 nM . It is noncompetitive with both the peptide substrate and cofactor . This makes it a valuable tool in the study of PRMT3’s role in various biological processes.

Epigenetic Research

UNC2327 is part of the Tocriscreen Epigenetics Library , indicating its use in epigenetic research. Epigenetics involves changes in gene expression that do not involve alterations to the underlying DNA sequence. UNC2327 can help researchers understand how these changes occur and their implications for health and disease.

Gene Function Studies

The inhibition of PRMT3 by UNC2327 can be used to study gene function. By inhibiting PRMT3, researchers can observe the changes in gene expression and protein function, providing insights into the roles of specific genes in cellular processes .

Protein Expression Studies

UNC2327’s role as a PRMT3 inhibitor also makes it useful in protein expression studies. Researchers can use UNC2327 to inhibit PRMT3 and then observe the changes in protein expression. This can help identify the proteins that PRMT3 helps regulate .

Cellular Process Studies

UNC2327 can be used to study various cellular processes. By inhibiting PRMT3, it can help researchers understand the role of PRMT3 in processes like cell growth, differentiation, and apoptosis .

Drug Development

UNC2327’s ability to inhibit PRMT3 makes it a potential therapeutic target. Researchers can study UNC2327 to develop new drugs for diseases where PRMT3 plays a role .

properties

IUPAC Name |

1-(1,2,3-benzothiadiazol-6-yl)-3-(2-oxo-2-piperidin-1-ylethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-13(19-6-2-1-3-7-19)9-15-14(21)16-10-4-5-11-12(8-10)22-18-17-11/h4-5,8H,1-3,6-7,9H2,(H2,15,16,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTRGTBDVGKKRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CNC(=O)NC2=CC3=C(C=C2)N=NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-1,2,3-Benzothiadiazol-6-yl-N'-[2-oxo-2-(1-piperidinyl)ethyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do we know about how UNC-2327 interacts with the SARS-CoV-2 main protease?

A1: A study has investigated the binding of UNC-2327 to the SARS-CoV-2 main protease. [] While the specific interactions are not detailed in the abstract, the research suggests that UNC-2327 binds to the protease, potentially inhibiting its activity. This is a crucial finding as the main protease is essential for viral replication. Further research exploring the binding site and interactions at a molecular level would be valuable.

Q2: The research mentions a "descriptor of the subpocket occupancy." How does this relate to understanding the potential of compounds like UNC-2327 as SARS-CoV-2 inhibitors?

A2: The research on potential non-covalent inhibitors of the SARS-CoV-2 main protease highlights the importance of understanding subpocket occupancy within the protease's active site. [] The study suggests that the S4 subpocket often has low occupancy by inhibitor molecules, potentially limiting their effectiveness. By developing a descriptor for energetic occupancy of this subpocket, researchers can better design and optimize inhibitors, like UNC-2327, to maximize binding affinity and potentially enhance their inhibitory effects on the protease. This approach emphasizes the significance of considering the entire binding site and optimizing interactions with specific subpockets for improved drug design against SARS-CoV-2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

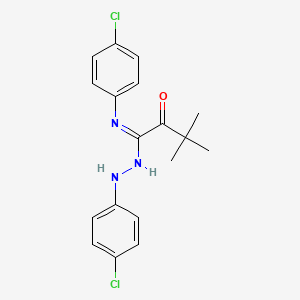

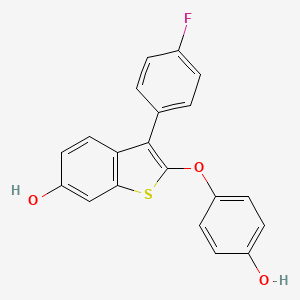

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)

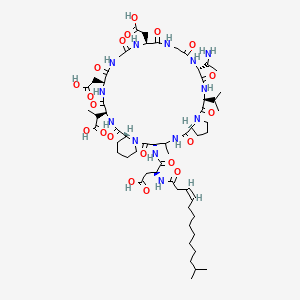

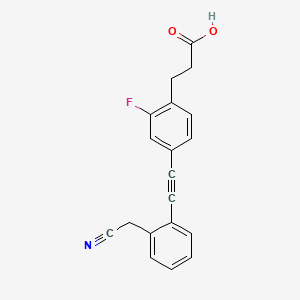

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)

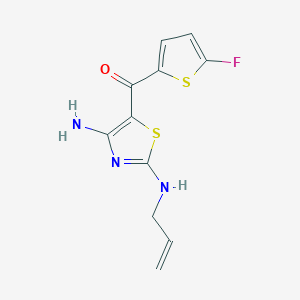

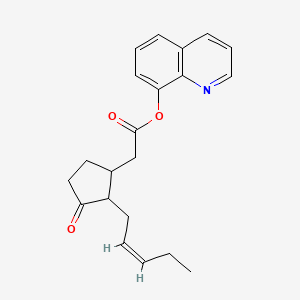

![N-[5-[1-[4-(4-acetylpiperazin-1-yl)cyclohexyl]-4-aminopyrazolo[3,4-d]pyrimidin-3-yl]-2-phenoxyphenyl]prop-2-enamide](/img/structure/B611516.png)

![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)